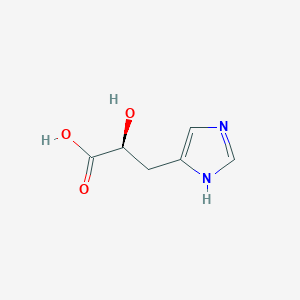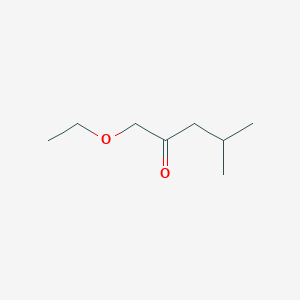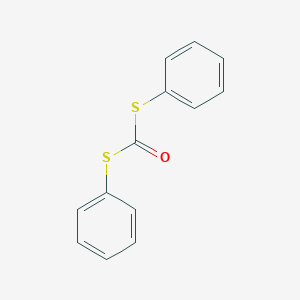
Gallium-67
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Gallium-67 is a radioactive isotope of the element gallium, which is used in various scientific research applications. It has a half-life of approximately 78 hours and decays by emitting gamma radiation. Gallium-67 is synthesized using a cyclotron or a nuclear reactor, and it is commonly used in nuclear medicine for diagnostic imaging and cancer treatment.
Mecanismo De Acción
Gallium-67 binds to certain proteins and enzymes in the body, which are overexpressed in cancer cells. This allows the gallium-67 to accumulate in the cancer cells, making them visible on imaging scans. The gamma radiation emitted by gallium-67 can also damage cancer cells, leading to their destruction.
Efectos Bioquímicos Y Fisiológicos
Gallium-67 has a low toxicity and is generally well-tolerated by the body. It is excreted mainly through the kidneys and the liver, and it does not accumulate significantly in the body. However, gallium-67 can cause some side effects, such as nausea, vomiting, and bone marrow suppression.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Gallium-67 is a useful tool for scientific research, particularly in the fields of cancer biology and nuclear medicine. It is relatively easy to synthesize and can be used to label a wide range of molecules, including antibodies, peptides, and small molecules. However, gallium-67 has some limitations, such as its short half-life and its relatively low energy gamma radiation.
Direcciones Futuras
There are several future directions for the use of gallium-67 in scientific research. One area of interest is the development of new gallium-67-labeled molecules for cancer imaging and therapy. Another area of interest is the use of gallium-67 in combination with other imaging modalities, such as PET and CT scans. Additionally, there is ongoing research into the use of gallium-67 for the imaging of other diseases, such as infections and inflammatory conditions.
Métodos De Síntesis
Gallium-67 is synthesized by bombarding a natural gallium target with neutrons in a nuclear reactor or by irradiating a germanium target with protons in a cyclotron. The resulting gallium-67 is then separated from the target material using chemical methods such as ion exchange chromatography or solvent extraction.
Aplicaciones Científicas De Investigación
Gallium-67 is widely used in nuclear medicine for diagnostic imaging and cancer treatment. It is used to detect and localize various types of cancer, including lymphoma, lung cancer, and breast cancer. Gallium-67 scans are also used to monitor the effectiveness of cancer treatment and to detect the recurrence of cancer.
Propiedades
Número CAS |
14119-09-6 |
|---|---|
Nombre del producto |
Gallium-67 |
Fórmula molecular |
Ga |
Peso molecular |
66.9282 g/mol |
Nombre IUPAC |
gallium-67 |
InChI |
InChI=1S/Ga/i1-3 |
Clave InChI |
GYHNNYVSQQEPJS-OIOBTWANSA-N |
SMILES isomérico |
[67Ga] |
SMILES |
[Ga] |
SMILES canónico |
[Ga] |
Sinónimos |
67Ga radioisotope Ga-67 radioisotope Gallium-67 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3,6-Dimethyl-4H-pyrano[3,4-d]isoxazol-4-one](/img/structure/B84015.png)
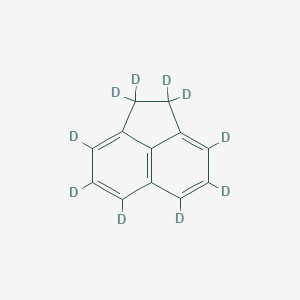
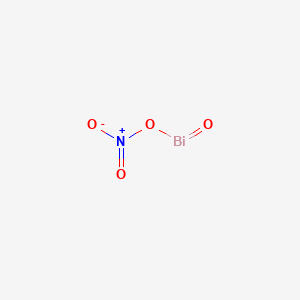
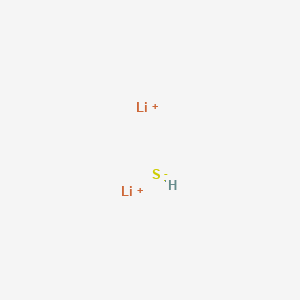
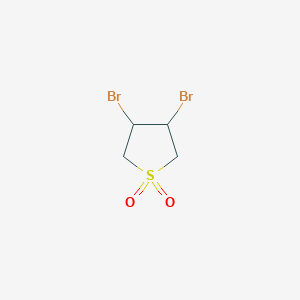
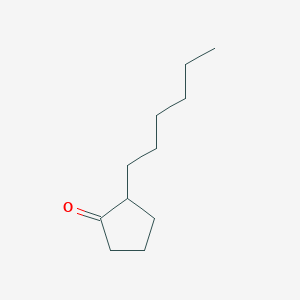
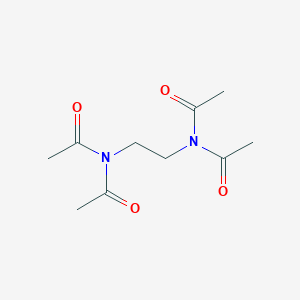
![[2-[(8R,9S,10R,13S,14S,16S,17R)-16-bromo-17-hydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate](/img/structure/B84028.png)
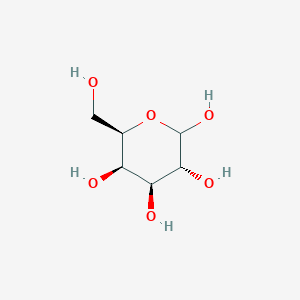
![[1,1'-Biphenyl]-2,5-diol, 4'-methyl-](/img/structure/B84033.png)
